N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide
Overview
Description
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide is a chemical compound with potential applications in various fields, including organic chemistry and material science. Its unique structure, incorporating a trifluoromethyl group and an acetamide moiety, suggests diverse reactivity and properties.
Synthesis Analysis
The synthesis of compounds similar to N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide often involves the direct fluorination of precursor sodium salts or reactions involving acetyl chloride and different amines in dry conditions. Such processes have been described in the synthesis of related compounds like N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (Negrebetsky et al., 2008); (Sharma et al., 2018).
Molecular Structure Analysis
Structural analysis of similar compounds shows various intermolecular interactions like hydrogen bonds and C-H...π interactions. These interactions can influence the overall molecular configuration and stability, as seen in the structures of certain N-substituted acetamides (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical properties of such compounds are often characterized by their reactivity towards other organic molecules. For instance, derivatives of N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide might undergo reactions with electrophiles or nucleophiles, influenced by the presence of the trifluoromethyl group and the acetamide functionality.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystal structure are determined by the compound's molecular structure. For instance, the crystal structure of related compounds can provide insights into the compound’s stability and reactivity (Panchal & Patel, 2011).
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
- Method : The synthesis of these drugs involves various chemical reactions. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
3. Mosquito Repellent
- Application : N-[4-(Trifluoromethyl)phenyl]acetamide may have potential as a mosquito repellent.
- Method : The compound can disrupt the ability of mosquitoes to synthesize adenosine triphosphate (ATP), an essential energy molecule for muscle function.
- Results : The compound has shown potential in disrupting mosquito muscle function, making it a potential mosquito repellent.
4. Stabilizer for Anilines
- Application : N-[4-(Trifluoromethyl)phenyl]acetamide is a stabilizer that inhibits the aggregation of anilines .
- Method : The compound is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
- Results : The compound has shown potential in inhibiting the aggregation of anilines .
5. Treatment of Prostate Cancer
- Application : Flutamide, a nonsteroidal antiandrogen, is used in the treatment of prostate cancer .
- Method : Flutamide is a compound that contains a trifluoromethyl group. It is used as a medication, specifically as a nonsteroidal antiandrogen .
- Results : Flutamide has been associated with hepatic dysfunction but is still used in the treatment of prostate cancer .
6. Androgen Receptor Modulator
- Application : N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide was used to prepare and observe selective androgen receptor modulator activity .
- Method : The compound is used in the synthesis of potential drug molecules for various diseases and disorders .
- Results : The compound has shown potential in modulating androgen receptor activity .
4. Stabilizer for Anilines
- Application : N-[4-(Trifluoromethyl)phenyl]acetamide is a stabilizer that inhibits the aggregation of anilines .
- Method : The compound is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
- Results : The compound has shown potential in inhibiting the aggregation of anilines .
5. Treatment of Prostate Cancer
- Application : Flutamide, a nonsteroidal antiandrogen, is used in the treatment of prostate cancer .
- Method : Flutamide is a compound that contains a trifluoromethyl group. It is used as a medication, specifically as a nonsteroidal antiandrogen .
- Results : Flutamide has been associated with hepatic dysfunction but is still used in the treatment of prostate cancer .
6. Androgen Receptor Modulator
- Application : N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide was used to prepare and observe selective androgen receptor modulator activity .
- Method : The compound is used in the synthesis of potential drug molecules for various diseases and disorders .
- Results : The compound has shown potential in modulating androgen receptor activity .
Safety And Hazards
properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-5(15)14-6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCLCXKXDXBQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585422 | |
Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-3-(trifluoromethyl)phenyl)acetamide | |
CAS RN |
1579-89-1 | |
Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1579-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-[4-amino-3-(trifluoromethyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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